REACTION_CXSMILES
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[CH2:1]([O:7][N:8]=[C:9]([C:15](=[O:17])[CH3:16])[C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].S(Cl)([Cl:21])(=O)=O>C(O)(=O)C>[CH2:1]([O:7][N:8]=[C:9]([C:15](=[O:17])[CH2:16][Cl:21])[C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]
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Name
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|
Quantity
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60.7 g
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Type
|
reactant
|
Smiles
|
C(CCCCC)ON=C(C(=O)OCC)C(C)=O
|
Name
|
|
Quantity
|
34.7 g
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Type
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reactant
|
Smiles
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S(=O)(=O)(Cl)Cl
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Name
|
|
Quantity
|
61 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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C(CCCCC)ON=C(C(=O)OCC)C(CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |